molecular formula C15H20ClNO2 B4409986 1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine

1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine

Cat. No. B4409986
M. Wt: 281.78 g/mol
InChI Key: ISWUNOGDPVDTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist, which suggests that it may have potential therapeutic applications in the treatment of dopamine-related disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological processes in the body. It has been shown to affect the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been shown to affect the levels of various hormones such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine is its high potency and selectivity for dopamine D2 receptors, which makes it a valuable tool compound for studying the function and regulation of dopamine receptors. However, one of the major limitations of this compound is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine in scientific research. One potential direction is the development of more selective and potent compounds that can be used to study the function and regulation of dopamine receptors. Another potential direction is the use of this compound in the development of new therapeutics for the treatment of dopamine-related disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. Its high potency and selectivity for dopamine D2 receptors make it a valuable tool compound for studying the function and regulation of dopamine receptors. However, its potential toxicity and side effects can limit its use in certain experiments. There are several future directions for the use of this compound in scientific research, including the development of more selective and potent compounds and the use of this compound in the development of new therapeutics for the treatment of dopamine-related disorders.

Scientific Research Applications

1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine has been extensively used in scientific research as a tool compound to study the function and regulation of various biological systems. It has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used as a pharmacological probe to study the role of dopamine receptors in the brain.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-11-10-13(6-7-14(11)16)19-12(2)15(18)17-8-4-3-5-9-17/h6-7,10,12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWUNOGDPVDTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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